molecular formula C10H9NO3 B1603327 Ethyl 3-cyano-4-hydroxybenzoate CAS No. 34133-59-0

Ethyl 3-cyano-4-hydroxybenzoate

Cat. No. B1603327
CAS RN: 34133-59-0
M. Wt: 191.18 g/mol
InChI Key: AGBGPFOWJFCHSC-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-hydroxybenzoate is a chemical compound that is widely used in scientific research. It is also known as ethyl 4-hydroxy-3-cyanobenzoate or ethyl 4-hydroxy-3-cyanobenzoate-2-carboxylate. This compound has a molecular formula of C11H9NO3 and a molecular weight of 211.19 g/mol. It is a white to yellowish powder that is soluble in ethanol, methanol, and acetone.

Mechanism Of Action

The mechanism of action of ethyl 3-cyano-4-hydroxybenzoate is not well understood. However, it is believed to act as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

Ethyl 3-cyano-4-hydroxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using ethyl 3-cyano-4-hydroxybenzoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on ethyl 3-cyano-4-hydroxybenzoate. One possible direction is the development of new drugs and pharmaceuticals based on this compound. Another possible direction is the study of its potential use in the treatment of hyperpigmentation disorders and Alzheimer's disease. Further research is also needed to understand its mechanism of action and to explore its potential use in the treatment of other diseases such as cancer and cardiovascular diseases.
In conclusion, ethyl 3-cyano-4-hydroxybenzoate is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds and as a reagent in organic synthesis reactions. It has been shown to have potential as a treatment for hyperpigmentation disorders, Alzheimer's disease, and other diseases such as cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Ethyl 3-cyano-4-hydroxybenzoate has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

ethyl 3-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGPFOWJFCHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612357
Record name Ethyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-4-hydroxybenzoate

CAS RN

34133-59-0
Record name Benzoic acid, 3-cyano-4-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34133-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve ethyl 4-hydroxy-3-iodo-benzoate (45 g, 154.1 mmoles) in DMSO (125 mL). Add CuCN (15.17 g, 169.5 mmoles). Stir the mixture at 100° C. overnight. After cooling, pour the mixture into ice/water. Filter the solid obtained, wash with water and dry under reduced pressure. Dissolve the solid in EtOAc. Filter through Celite®. Dry over MgSO4 and remove the solvent to obtain 22.36 g of ethyl 3-cyano-4-hydroxy-benzoate (76% yield). MS(ES): m/z=190.0 [M-H].
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
15.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charge a 10 L double jacket reactor, equipped with a mechanical stirrer, a reflux condenser and set under N2 with 4-hydroxy-3-iodo-benzoic acid ethyl ester (1312 g, 4.49 mol), dimethylsulfoxide (3277 mL) and CuCN (442.3 g). Heat the mixture to 105° C. and hold at this temperature for 2.5 h. Cool the brown solution down to 20° C. Add water at 48° C. water (6.5 L) Filter the mixture at 20° C., then wash the cake with water (2 L). Suspend the cake in EtOAc (5 L) and stir during 1 h at 20° C. Filter the suspension on Hyflo Super Cel® (250 g) and rinse with EtOAc (3 L). Decant the filtrates, then evaporate the organic layer to dryness. Take the residue up in n-heptane (10 L). Distill off 2 L of n-heptane, then add CH2Cl2 (400 mL). Cool the mixture cooled to 27° C., filter and rinse the cake with n-heptane (2 L). Dry 48 h at 55° C. under pressure to give 4-hydroxy-3-cyano-benzoic acid ethyl ester. (777.7 g, 4.067 mol). 1H NMR (250 MHz, DMSOd): 1.32 (t, j=7.1 Hz, 3H), 4.3 (q, j=7.1 Hz, 2H), 7.13(d, j=8.8 Hz, 1H), 8.07(dxd, j=8.8 Hz, 2.2 Hz, 1H), 8.16 (d, j=2.2 Hz), 12.11(s (broad), 1H).
Quantity
1312 g
Type
reactant
Reaction Step One
Name
Quantity
442.3 g
Type
reactant
Reaction Step Two
Quantity
3277 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 4-nitrobenzoate (50.0 g, 256 mmol) and potassium cyanide (51.2 g, 786 mmol) were added to DMSO (380 mL), stirred at 100° C. for 4 hours, and cooled to room temperature. DMSO was distilled off, and to the residue was added ice-water (200 mL). The aqueous residue was washed with ethyl acetate (100 mL). To the mixture was added conc. hydrochloric acid, to change the pH of the mixture to 1. The mixture was then extracted with ethyl acetate (200 mL), washed with aqueous saturated brine (50 mL), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. There was obtained 51.4 g of ethyl 3-cyano-4-hydroxybenzoate as a crude product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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